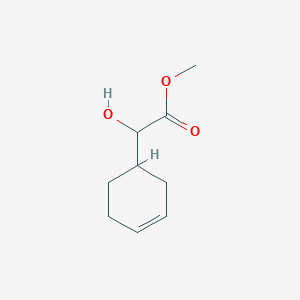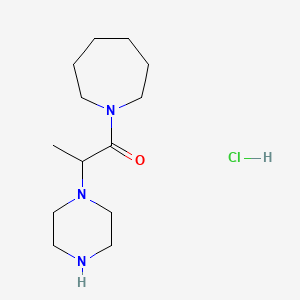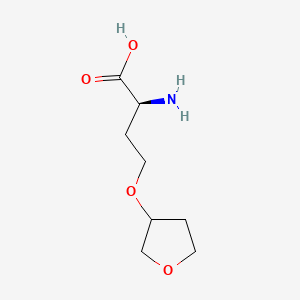
o-(Tetrahydrofuran-3-yl)-l-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Tetrahydrofuran-3-yl)-l-homoserine: is a compound that features a tetrahydrofuran ring attached to the homoserine molecule Tetrahydrofuran is a saturated cyclic ether, while homoserine is an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(Tetrahydrofuran-3-yl)-l-homoserine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis . Another approach is the cyclization of 1,2,4-butanetriol in the presence of p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures . Additionally, hydroboration of dihydrofuran derivatives followed by oxidation can yield the desired tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts can also be employed to produce enantiomerically pure forms of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: o-(Tetrahydrofuran-3-yl)-l-homoserine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the tetrahydrofuran ring into more saturated cyclic ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Saturated cyclic ethers.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(Tetrahydrofuran-3-yl)-l-homoserine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound can be used to study the effects of cyclic ethers on biological systems. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: Its structural features make it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of polymers, surfactants, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Wirkmechanismus
The mechanism of action of o-(Tetrahydrofuran-3-yl)-l-homoserine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and van der Waals interactions with target molecules, influencing their activity. The homoserine moiety can interact with enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxytetrahydrofuran: This compound features a hydroxyl group on the tetrahydrofuran ring and is used as an intermediate in pharmaceutical synthesis.
Tetrahydrofuran-3-ol: Similar to 3-hydroxytetrahydrofuran, this compound has a hydroxyl group on the tetrahydrofuran ring and is used in various chemical reactions.
Uniqueness: o-(Tetrahydrofuran-3-yl)-l-homoserine is unique due to the presence of both the tetrahydrofuran ring and the homoserine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(oxolan-3-yloxy)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1 |
InChI-Schlüssel |
AFCPYAFGGWJMNA-MLWJPKLSSA-N |
Isomerische SMILES |
C1COCC1OCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1COCC1OCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


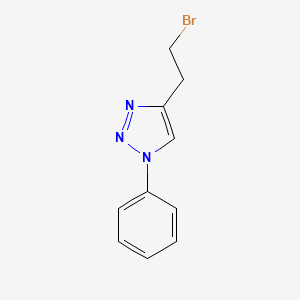
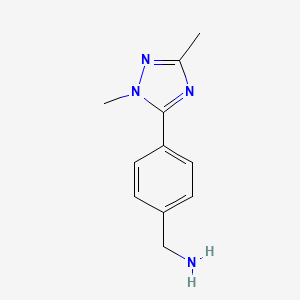
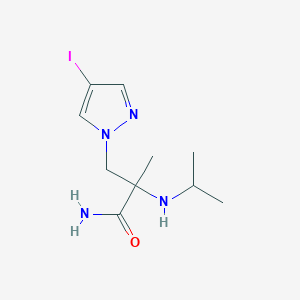
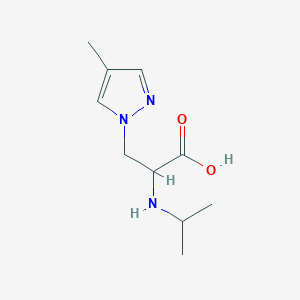
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
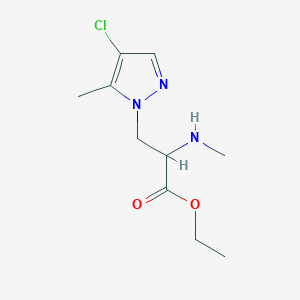
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

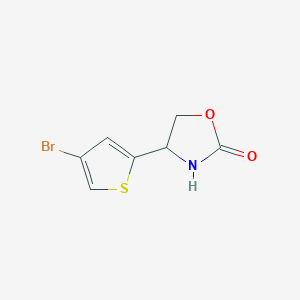
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
